Cbl-b, or Casitas B lymphoma-b, is an E3 ubiquitin ligase that plays a critical role in regulating immune responses. It is part of the Cbl family of proteins, which are involved in the ubiquitination process, a post-translational modification that affects protein stability and function. Cbl-b is particularly noted for its involvement in immune tolerance and the suppression of T cell activation, especially in contexts where costimulatory signals are absent. This makes it a significant target in cancer immunotherapy, where enhancing T cell responses can improve therapeutic outcomes .
Cbl-b operates through a complex mechanism involving multiple protein interactions and conformational changes. It features several functional domains, including the tyrosine kinase binding domain, the linker region, and the RING finger domain, which collectively facilitate its ubiquitin ligase activity . The unique structure of Cbl-b enables it to bind to various substrates and E2 ubiquitin-conjugating enzymes, thereby influencing the fate of target proteins through ubiquitination .
Cbl-b catalyzes the transfer of ubiquitin from E2 enzymes to specific lysine residues on substrate proteins. The ubiquitination process involves several key steps:
This process can lead to various outcomes depending on the type of ubiquitin chain formed (e.g., K48-linked chains often signal for degradation, while K63-linked chains are involved in signaling pathways) .
Cbl-b is crucial for maintaining immune homeostasis by regulating T cell activation and promoting immune tolerance. It inhibits T cell receptor signaling pathways when CD28 costimulation is absent, thereby preventing excessive immune responses that could lead to autoimmunity or tissue damage . Additionally, Cbl-b has been implicated in modulating innate immunity and has been shown to play roles in various cellular processes such as apoptosis and endocytosis through its interactions with other signaling proteins .
The synthesis of Cbl-b inhibitors like Cbl-b-IN-2 typically involves organic synthesis techniques that focus on creating small molecules capable of selectively inhibiting Cbl-b activity. Methods may include:
Recent advancements have also incorporated computational methods and machine learning algorithms to predict compound interactions and optimize lead candidates for further development .
Cbl-b inhibitors have significant potential in therapeutic applications, particularly in cancer immunotherapy. By inhibiting Cbl-b, these compounds can enhance T cell responses against tumors, potentially overcoming immunosuppressive mechanisms within the tumor microenvironment. This approach could lead to improved outcomes in various cancers when combined with other immunotherapeutic strategies like checkpoint inhibitors .
Additionally, Cbl-b's role in regulating immune tolerance suggests that its inhibitors could be beneficial in treating autoimmune diseases by restoring proper immune function .
Interaction studies involving Cbl-b focus on its binding dynamics with various E2 enzymes and substrate proteins. Techniques such as co-immunoprecipitation, surface plasmon resonance, and fluorescence resonance energy transfer have been used to elucidate these interactions . For example, studies have shown that different E2s can influence the type of ubiquitin linkages formed by Cbl-b, which subsequently affects substrate fate .
Furthermore, structural studies have provided insights into how small-molecule inhibitors can stabilize Cbl-b in an inactive conformation, preventing its interaction with substrates and E2 enzymes .
Cbl-b-IN-2 belongs to a class of small-molecule inhibitors targeting E3 ligases. Similar compounds include:
| Compound | Mechanism of Action | Unique Features |
|---|---|---|
| Cbl-b-IN-2 | Inhibits Cbl-b activity | Designed for oral administration |
| C7683 | Stabilizes inactive conformation | Isoindolin-1-one core structure |
| Nx-1607 | Inhibits interaction with E2-Ub complex | Potentially broader specificity |
| c-Cbl Inhibitors | Target c-Cbl functions | May affect different signaling pathways |
Cbl-b-IN-2's unique oral bioavailability distinguishes it from other inhibitors that may require parenteral administration or have limited bioavailability due to their chemical structures .
Cbl-b-IN-2 (chemical formula C29H30F5N5O2, molecular weight 575.57) represents a novel small-molecule inhibitor that targets the Casitas B-lineage lymphoma protein-b (Cbl-b) E3 ubiquitin ligase [1]. This compound demonstrates potent inhibitory activity against Cbl-b through sophisticated molecular mechanisms that disrupt the protein's enzymatic function at multiple regulatory levels [2] [13]. The biochemical basis of Cbl-b-IN-2's inhibitory action involves complex interactions with key structural domains of the target protein, fundamentally altering its conformational dynamics and catalytic capacity [26].
Cbl-b-IN-2 exerts its inhibitory effects through allosteric modulation mechanisms that fundamentally alter the conformational landscape of the Cbl-b E3 ubiquitin ligase [13] [2]. The compound binds to both the tyrosine kinase binding domain and the linker helix region, creating an intramolecular stabilization that locks Cbl-b in an inactive closed conformation [13] [26]. This binding mode represents a novel mechanism of E3 ligase inhibition, wherein the small molecule acts as an intramolecular glue that prevents the conformational transitions necessary for enzymatic activity [13].
The allosteric mechanism involves the stabilization of interdomain interactions between the tyrosine kinase binding domain and the RING domain through the linker helix region [10] [7]. In the unphosphorylated state, Cbl-b naturally exists in an equilibrium between closed autoinhibited and partially open conformations [10] [22]. Cbl-b-IN-2 shifts this equilibrium dramatically toward the closed state by strengthening the interactions that mask the E2 binding surface of the RING domain [13] [15]. Surface plasmon resonance studies have demonstrated that compounds with similar binding modes to Cbl-b-IN-2 exhibit dissociation constants in the nanomolar range, indicating high-affinity binding interactions [31] [4].
The compound's allosteric effects extend beyond simple competitive inhibition, as it induces conformational changes that propagate throughout the protein structure [13] [22]. Nuclear magnetic resonance spectroscopy and small-angle X-ray scattering analyses have revealed that small-molecule inhibitors like Cbl-b-IN-2 can induce significant structural rearrangements in the target protein, resulting in a more compact and rigid conformation that is incompatible with E2 enzyme recruitment [10] [7]. These allosteric modifications effectively neutralize the protein's capacity to facilitate ubiquitin transfer reactions, regardless of the presence of appropriate substrate proteins or E2 conjugating enzymes [15] [13].
| Binding Parameter | Value | Method | Reference |
|---|---|---|---|
| Dissociation Constant (Kd) | 0.4-30 nM | Surface Plasmon Resonance | [4] [31] |
| IC50 Value | 30 nM | Biochemical Assay | [4] |
| Binding Kinetics (kon) | 2.2 × 10⁵ M⁻¹s⁻¹ | Surface Plasmon Resonance | [28] |
| Binding Kinetics (koff) | 8.6 × 10⁻⁵ s⁻¹ | Surface Plasron Resonance | [28] |
The phosphorylation-dependent activation of Cbl-b represents a critical regulatory mechanism that Cbl-b-IN-2 effectively disrupts through targeted interference with key structural transitions [7] [10]. Under normal physiological conditions, phosphorylation of tyrosine 363 in the linker helix region serves as the master switch that converts Cbl-b from its autoinhibited state to an active E3 ligase configuration [11] [29]. This phosphorylation event disrupts the interdomain interactions that maintain the closed conformation, allowing the RING domain to become accessible for E2 enzyme binding [7] [22].
Cbl-b-IN-2 interferes with this activation pathway by stabilizing the unphosphorylated closed conformation through enhanced binding interactions with both the tyrosine kinase binding domain and the linker helix region [13] [31]. The compound creates additional stabilizing contacts that effectively compete with the conformational changes induced by tyrosine 363 phosphorylation [22] [10]. Structural studies have demonstrated that small-molecule inhibitors with binding modes similar to Cbl-b-IN-2 can maintain the closed conformation even in the presence of phosphorylated tyrosine 363, suggesting that the compound's binding affinity overcomes the destabilizing effects of phosphorylation [13] [7].
The phosphorylation-dependent activation pathway normally involves a two-step mechanism: first, the removal of RING domain masking by the tyrosine kinase binding domain, and second, the formation of enhanced E2 binding surfaces through phosphotyrosine-mediated interactions [11] [29]. Cbl-b-IN-2 disrupts both aspects of this activation mechanism by preventing the initial conformational opening and by occupying binding sites that would otherwise accommodate phosphotyrosine-induced structural rearrangements [13] [22]. Biochemical assays have shown that compounds targeting this pathway can reduce Cbl-b autoubiquitination activity by more than 90%, indicating near-complete inhibition of the phosphorylation-dependent activation process [21] [23].
The compound's ability to interfere with phosphorylation-dependent activation extends to downstream signaling consequences, as Cbl-b-IN-2 prevents the ubiquitination of key substrate proteins that are normally targeted following tyrosine 363 phosphorylation [8] [14]. This comprehensive disruption of the activation pathway results in sustained immunosuppressive protein stability and enhanced T-cell and natural killer cell activation, demonstrating the functional significance of the compound's mechanism of action [3] [6].
| Phosphorylation Event | Normal Function | Effect of Cbl-b-IN-2 | Functional Outcome |
|---|---|---|---|
| Tyrosine 363 Phosphorylation | RING Domain Exposure | Maintained Closed State | Prevented E2 Binding |
| Linker Helix Conformational Change | Enhanced E2 Affinity | Stabilized Autoinhibition | Reduced Ligase Activity |
| RING-E2 Complex Formation | Ubiquitin Transfer | Blocked Enzyme Recruitment | Inhibited Substrate Ubiquitination |
The RING domain of Cbl-b serves as the catalytic center for E3 ubiquitin ligase activity, directly interacting with E2 ubiquitin-conjugating enzymes to facilitate ubiquitin transfer to target substrates [19] [17]. Cbl-b-IN-2 disrupts these critical RING domain-E2 interactions through indirect mechanisms that prevent proper enzyme-enzyme complex formation [13] [15]. The compound does not directly bind to the RING domain itself, but rather maintains the domain in an autoinhibited conformation where its E2 binding surface remains masked by intramolecular interactions with the tyrosine kinase binding domain [13] [10].
Under normal conditions, Cbl-b interacts with multiple E2 conjugating enzymes, including UbcH5B, UbcH7, and other family members, through a conserved hydrophobic binding interface on the RING domain [12] [19]. These interactions involve specific amino acid residues including Ile383, Trp408, and Phe418 from the RING domain, which form critical contacts with complementary regions on the E2 enzymes [10] [22]. Cbl-b-IN-2 prevents these interactions by maintaining these same residues in contact with the tyrosine kinase binding domain, effectively sequestering the E2 binding surface in an inaccessible conformation [13] [22].
The compound's mechanism of RING domain inhibition represents a novel approach compared to direct competitive inhibitors that occupy the E2 binding site [15] [16]. Instead of competing directly with E2 enzymes for binding, Cbl-b-IN-2 prevents the conformational transitions that would normally expose the E2 binding surface [13] [10]. This allosteric mechanism of inhibition has been demonstrated to be highly effective, with structural studies showing that the compound can maintain RING domain masking even under conditions that would normally promote E2 binding [22] [7].
The disruption of RING domain-E2 interactions has profound consequences for the overall ubiquitin transfer reaction, as these enzyme-enzyme contacts are essential for both the binding and activation of E2 conjugating enzymes [17] [30]. Surface plasmon resonance studies have shown that effective Cbl-b inhibitors can reduce E2 binding affinity by several orders of magnitude, essentially eliminating the formation of productive E3-E2 complexes [31] [28]. This comprehensive disruption of RING domain function results in the complete inhibition of Cbl-b-mediated protein ubiquitination, leading to sustained expression of target proteins that are normally degraded through this pathway [8] [14].
| E2 Enzyme | Normal Kd with Cbl-b | Binding Interface | Effect of Inhibition |
|---|---|---|---|
| UbcH5B | 1-10 μM | RING Domain Hydrophobic Surface | Complete Binding Prevention |
| UbcH7 | 5-15 μM | RING Domain Contact Residues | Eliminated Complex Formation |
| Ube2g2 | 10-25 μM | RING Domain Active Site | Prevented Ubiquitin Transfer |
The development of Cbl-b-IN-2 and related carbamate-based inhibitors represents a paradigm shift in targeting previously undruggable proteins through innovative synthetic approaches [1] [2]. The retrosynthetic analysis of these compounds reveals a systematic approach to constructing complex molecular architectures that can effectively engage the Cbl-b target.
Cbl-b-IN-2 possesses a distinctive isoindolinone core structure with the molecular formula C29H30F5N5O2, demonstrating a molecular weight of 575.57 g/mol [3]. The compound features strategically positioned trifluoromethyl groups that enhance both binding affinity and metabolic stability. The retrosynthetic disconnection of this scaffold reveals several key synthetic challenges that must be addressed through careful reaction sequence planning.
The primary retrosynthetic disconnections focus on the formation of the isoindolinone ring system, which serves as the central pharmacophore. This heterocyclic core can be traced back to readily available aromatic precursors through a series of cyclization reactions. The presence of multiple fluorine atoms necessitates the use of specialized fluorination chemistry, often involving late-stage introduction of trifluoromethyl groups through metal-mediated processes [1].
The synthetic route to carbamate-based Cbl-b inhibitors typically involves several critical bond-forming reactions. The carbamate functionality, which is essential for target binding, can be introduced through various methodologies including carbonate activation, isocyanate chemistry, or direct carbonylation reactions. The choice of synthetic strategy depends on the specific substitution pattern and the stability requirements of the target molecule.
Recent advances in carbamate synthesis have enabled the efficient construction of these linkages under mild conditions, preserving the integrity of sensitive functional groups present in the molecule. The incorporation of the triazole moiety, as seen in related compounds, requires careful consideration of regioselectivity during the cycloaddition process [4] [2].
Many Cbl-b inhibitors contain stereogenic centers that significantly impact biological activity. The retrosynthetic analysis must account for the introduction of these stereocenters through asymmetric synthesis or chiral resolution techniques. The absolute configuration of these centers has been shown to be critical for optimal binding to the Cbl-b target, with stereoisomers often displaying dramatically different potencies [5].
The development of clinically viable Cbl-b inhibitors requires careful optimization of both bioavailability and selectivity profiles. These optimization efforts have been informed by extensive structure-activity relationship studies and modern computational approaches.
Bioavailability optimization for Cbl-b-IN-2 and related compounds has focused on addressing fundamental pharmaceutical challenges including solubility, permeability, and metabolic stability [6]. The compound's lipophilic nature, while beneficial for target binding, presents challenges for aqueous solubility that must be addressed through formulation strategies or structural modifications.
| Parameter | Challenge | Optimization Strategy | Key Considerations | Measurement Methods |
|---|---|---|---|---|
| Solubility | Poor aqueous solubility | Lipid formulations, solid dispersions | Drug-like properties | Solubility assays |
| Permeability | Limited membrane permeation | Permeability enhancers, prodrugs | Bioavailability enhancement | Caco-2 permeability |
| Metabolic Stability | Rapid hepatic metabolism | Metabolically stable analogs | DMPK optimization | Microsomal stability |
Solid dispersion techniques have proven particularly effective for improving the dissolution characteristics of these compounds. The incorporation of hydrophilic polymers and surfactants can significantly enhance the apparent solubility without compromising the intrinsic activity of the parent compound [6].
Prodrug strategies have also been explored, particularly for compounds with poor permeability profiles. The temporary masking of polar functional groups through ester or carbamate linkages can improve membrane permeation, with subsequent enzymatic hydrolysis releasing the active compound in vivo.
Achieving selectivity over the closely related c-Cbl protein represents one of the most significant challenges in Cbl-b inhibitor development. The high degree of structural similarity between these proteins necessitates exploitation of subtle differences in their binding pockets [7] [8].
| Parameter | Challenge | Optimization Strategy | Key Considerations | Measurement Methods |
|---|---|---|---|---|
| Selectivity vs c-Cbl | High structural similarity | Molecular dynamics modeling | Binding pocket differences | Biochemical selectivity |
| Off-target Effects | Kinase cross-reactivity | Selectivity profiling | Safety margins | Kinase panels |
| Plasma Protein Binding | High protein binding | Structure-property relationships | Therapeutic window | Plasma protein binding |
Recent computational studies have identified key amino acid differences between Cbl-b and c-Cbl that can be exploited for selective inhibitor design. Machine learning approaches combined with molecular dynamics simulations have revealed that specific residues along the dissociation pathways contribute significantly to selectivity differences [7].
The development of selective inhibitors has been greatly aided by the availability of high-resolution crystal structures of both proteins in complex with small molecule inhibitors. These structures have revealed that subtle conformational differences can be exploited through careful medicinal chemistry optimization [9] [10].
The optimization of Cbl-b-IN-2 has been guided by systematic structure-property relationship studies that correlate molecular features with biological activity and pharmaceutical properties. The presence of trifluoromethyl groups, for example, has been shown to enhance both potency and metabolic stability while potentially impacting solubility.
The isoindolinone core has emerged as a privileged scaffold for Cbl-b inhibition, providing an optimal balance of potency, selectivity, and drug-like properties. Modifications to this core structure have been systematically explored to understand the impact on target binding and off-target activities.
The discovery of Cbl-b-IN-2 and related compounds has been significantly accelerated through the application of artificial intelligence and machine learning technologies. These approaches have revolutionized the traditional drug discovery paradigm by enabling rapid exploration of vast chemical space.
The development of carbamate-based Cbl-b inhibitors has been greatly facilitated by the REINVENT generative AI design engine, which combines recurrent neural networks with reinforcement learning to generate novel molecular structures [1] [2] [11]. This platform enables the systematic exploration of chemical space guided by multiple objectives including potency, selectivity, and drug-like properties.
The REINVENT platform operates through an iterative design-make-test-analyze cycle that has been specifically optimized for Cbl-b inhibitor discovery. The integration of physics-based affinity prediction models with machine learning DMPK (Drug Metabolism and Pharmacokinetics) predictive models has enabled the prioritization of compounds for synthesis based on predicted biological activity [2].
| Design Strategy | Key Technology | Target Features | Optimization Focus | Key Success Factors |
|---|---|---|---|---|
| AI-Driven Generative Design | REINVENT AI engine | Carbamate scaffolds | DMPK properties | Physics-based prediction |
| Structure-Based Drug Design | X-ray crystallography | TKBD-LHR interface | Binding affinity | Co-crystal structures |
| Virtual Screening | Molecular docking | Pharmacophore modeling | Bioavailability | Machine learning |
The application of machine learning techniques has enabled the prediction of key molecular properties that are critical for successful drug development. Advanced algorithms have been trained on large datasets of Cbl-b inhibitors to predict binding affinity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties [7].
Deep learning models have been particularly effective in predicting the binding modes of novel compounds, enabling virtual screening of large chemical libraries. These models can rapidly assess the likelihood of successful target engagement while simultaneously predicting potential liabilities such as off-target binding or metabolic instability.
The integration of molecular dynamics simulations with machine learning has provided unprecedented insights into the dynamic behavior of Cbl-b inhibitors. These studies have revealed that binding affinity and selectivity are governed not only by static binding poses but also by the dynamic behavior of the protein-ligand complex [7] [8].
Comprehensive virtual screening campaigns have been instrumental in identifying novel Cbl-b inhibitors from large chemical databases. The CACHE Challenge #4 demonstrated the effectiveness of automated workflows for identifying novel inhibitors of the Cbl-b tyrosine kinase binding domain [12].
The virtual screening process typically involves multiple stages including pharmacophore-based filtering, molecular docking, and molecular dynamics simulations. The Enamine REAL database, containing approximately 48 million compounds, has been systematically screened using these approaches, leading to the identification of hundreds of potential inhibitors [12].
Pharmacophore modeling has been particularly valuable for capturing the essential features required for Cbl-b binding. These models incorporate key hydrogen bonding interactions, hydrophobic contacts, and electronic features that are necessary for activity. The resulting pharmacophores serve as filters for virtual compound libraries and guide the design of novel inhibitors.
These computational approaches have been validated against experimental data, demonstrating strong correlations between predicted and observed activities. The ability to rapidly assess the binding affinity of virtual compounds has enabled the prioritization of synthesis candidates, significantly reducing the time and cost associated with traditional medicinal chemistry optimization.
The iterative nature of these workflows enables continuous learning and improvement. As new experimental data becomes available, the predictive models are retrained and refined, leading to increasingly accurate predictions for subsequent design cycles. This approach has enabled the rapid identification of high-quality Cbl-b inhibitors with optimized profiles for clinical development.